Physicochemical properties of 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
Physicochemical properties of 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
An In-depth Technical Guide to the Physicochemical Properties of 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel chemical entity 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone. As experimental data for this specific molecule is not publicly available, this document serves as a predictive framework and a procedural guide for its empirical characterization. We will explore its structural features, forecast its key physicochemical parameters based on an analysis of structurally related compounds, propose a viable synthetic route, and detail the rigorous experimental protocols necessary for its full characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel fluorinated compounds. The inclusion of a trifluorophenyl moiety is a strategic design element intended to enhance metabolic stability and modulate lipophilicity, properties of significant interest in modern drug discovery.
Introduction: Rationale and Scientific Context
Propiophenone derivatives are a cornerstone in synthetic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. The strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing critical drug-like properties. Fluorine's high electronegativity can alter the electronic environment of a molecule, improving metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity (logP) and acidity (pKa).
The subject of this guide, 3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, combines the propiophenone scaffold with a trifluorinated phenyl ring and a methyl group. This unique combination is predicted to yield a compound with distinct properties, making it a compelling candidate for further investigation in medicinal chemistry programs. This document outlines the foundational knowledge required to synthesize and characterize this compound, providing a roadmap for unlocking its potential.
Molecular Structure and Predicted Identity
The fundamental identity of a compound is defined by its structure and core properties.
Chemical Structure
The IUPAC name for the target compound is 1-(3-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one . Its structure consists of a three-carbon chain with a ketone at the C1 position. The C1 is attached to a 3-methylphenyl ring, and the C3 is attached to a 3,4,5-trifluorophenyl ring.
Caption: Chemical structure of 1-(3-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one.
Core Physicochemical Predictions
The following properties are calculated based on the chemical structure and serve as a baseline for empirical verification.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₆H₁₃F₃O | Derived from atom count. |
| Molecular Weight | 294.27 g/mol | Sum of atomic weights. |
| Appearance | White to off-white solid or oil | Many propiophenone derivatives are low-melting solids or oils at room temperature.[1] |
| XLogP3 (Lipophilicity) | ~4.5 - 5.5 | The trifluorophenyl group significantly increases lipophilicity. For comparison, 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone has a calculated XLogP3 of 5.1.[2] |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups are present. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen. |
| Rotatable Bonds | 4 | The bonds connecting the rings to the propyl chain and the C-C bonds of the chain. |
Proposed Synthetic Pathway: A Conceptual Framework
A plausible and efficient synthesis is critical for obtaining sufficient material for characterization. A Friedel-Crafts-type reaction is proposed, a common method for synthesizing propiophenone and its derivatives.[3]
Caption: Proposed Friedel-Crafts acylation pathway for synthesis.
Causality behind Experimental Choices:
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Acid Chloride Formation: 3,4,5-Trifluorophenylpropanoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. This is a standard and high-yielding reaction that activates the carboxylic acid for the subsequent acylation step.
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Friedel-Crafts Acylation: The activated acyl chloride reacts with m-xylene (or toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance from the bulky acyl group, acylation is expected to occur predominantly at the para-position relative to the methyl group, yielding the desired 3'-methyl isomer. The reaction is typically performed in an inert solvent and requires an aqueous workup to quench the catalyst.
Comprehensive Characterization: Protocols and Methodologies
Rigorous characterization is essential to confirm the identity, purity, and key physicochemical properties of the synthesized compound.
Structural Verification and Purity Assessment
This phase confirms that the target molecule has been synthesized and establishes its purity.
Caption: Integrated workflow for physicochemical characterization.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the precise atomic arrangement and confirm the carbon-hydrogen-fluorine framework.
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Methodology:
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Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
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Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Signals: Aromatic protons on the methyl-phenyl ring (multiplets), aromatic protons on the trifluorophenyl ring (doublet of doublets or triplet), methylene protons of the propyl chain (triplets), and methyl protons (singlet).
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Expected ¹³C NMR Signals: Carbonyl carbon (~190-200 ppm), distinct aromatic carbons (with C-F coupling visible for the trifluorophenyl ring), methylene carbons, and a methyl carbon.
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Expected ¹⁹F NMR Signals: A singlet or narrow multiplet corresponding to the three equivalent fluorine atoms.
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4.1.2. High-Resolution Mass Spectrometry (HRMS)
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Objective: To determine the exact molecular weight and confirm the elemental formula.
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Methodology:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
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Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adduct.
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Compare the measured exact mass to the theoretical mass of C₁₆H₁₃F₃O (294.0868). A mass accuracy of <5 ppm is required for confirmation.
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4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify key functional groups.
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Methodology:
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Acquire the spectrum using either a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
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Expected Peaks: A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C-F stretches in the 1100-1350 cm⁻¹ region, and aromatic C-H and C=C stretches.
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4.1.4. High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound.
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Methodology:
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Develop a reverse-phase HPLC method using a C18 column.
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Use a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid).
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Monitor the elution profile using a UV detector (e.g., at 254 nm) and/or a mass spectrometer.
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Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of >95% is typically required for further studies.
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Determination of Key Physicochemical Properties
4.2.1. Melting Point (MP)
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Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting point range is an indicator of high purity.
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Methodology:
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Place a small amount of the dried, crystalline solid into a capillary tube.
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Use a calibrated melting point apparatus.
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Heat slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to complete liquefaction.
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4.2.2. Thermodynamic Solubility
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Objective: To measure the equilibrium solubility in aqueous and relevant organic solvents.
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Methodology (Shake-Flask Method):
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Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Filter the suspension to remove undissolved solid.
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Quantify the concentration of the compound in the filtrate using a calibrated HPLC-UV method.
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4.2.3. Lipophilicity (LogP/LogD)
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Objective: To measure the compound's distribution between an immiscible organic phase (n-octanol) and an aqueous phase, which is a critical predictor of membrane permeability and other ADME properties.
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Methodology (Shake-Flask Method):
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Prepare a stock solution of the compound in n-octanol.
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Mix a known volume of this stock solution with an equal volume of water or a buffer of a specific pH (for LogD).
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Vortex the mixture vigorously and then centrifuge to separate the layers.
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Measure the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV.
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Calculate LogP as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
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Conclusion
3'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is a compound of significant interest due to its unique structural combination of a proven pharmacophore and a property-enhancing trifluorophenyl group. While direct experimental data is currently unavailable, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic route is chemically sound, and the detailed characterization protocols provide a clear and actionable plan for any research team aiming to synthesize and evaluate this novel entity. The successful execution of these methodologies will yield a comprehensive physicochemical profile, enabling its further development in medicinal chemistry and materials science.
References
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Ningbo Inno Pharmchem Co., Ltd.: The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. Available at: [Link]
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LookChem: Cas 1533-03-5, 3'-(TRIFLUOROMETHYL)PROPIOPHENONE. Available at: [Link]
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PubChem: 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. Available at: [Link]
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PrepChem.com: Synthesis of propiophenone. Available at: [Link]
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The Good Scents Company: propiophenone. Available at: [Link]
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TECMOS: Propiophenone. Available at: [Link]
- Google Patents: CN111393272A - Synthetic method of 3' -methyl propiophenone.
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NIST WebBook: 3'-methylpropiophenone. Available at: [Link]

